molecular formula C12H13NO B14010616 5-Oxo-2-phenylhexanenitrile CAS No. 54248-06-5

5-Oxo-2-phenylhexanenitrile

Cat. No.: B14010616
CAS No.: 54248-06-5
M. Wt: 187.24 g/mol
InChI Key: RNBFYSSNUPZCDQ-UHFFFAOYSA-N
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Description

5-Oxo-2-phenylhexanenitrile: is an organic compound with the molecular formula C12H13NO It contains a phenyl group attached to a hexanenitrile chain with a ketone functional group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-phenylhexanenitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the hydrolysis of p-fluorobenzoylacetonitrile using hydrogen peroxide in the presence of a composite catalyst composed of a heteropoly acid and a phase transfer catalyst under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-phenylhexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Oxo-2-phenylhexanenitrile is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in the formation of biologically active molecules .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenylhexanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to interact with specific enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    2-Phenylhexanenitrile: Lacks the ketone functional group.

    5-Oxo-2-phenylpentanenitrile: Similar structure but with a shorter carbon chain.

    5-Oxo-2-phenylheptanenitrile: Similar structure but with a longer carbon chain.

Uniqueness: 5-Oxo-2-phenylhexanenitrile is unique due to the presence of both a nitrile and a ketone functional group within the same molecule. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

54248-06-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-oxo-2-phenylhexanenitrile

InChI

InChI=1S/C12H13NO/c1-10(14)7-8-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3

InChI Key

RNBFYSSNUPZCDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C#N)C1=CC=CC=C1

Origin of Product

United States

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